molecular formula C32H24BrN3O3 B2737899 6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 330672-28-1

6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2737899
CAS No.: 330672-28-1
M. Wt: 578.466
InChI Key: GPTUCMNNELMYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a sophisticated polyheterocyclic compound designed for advanced pharmacological and chemical research. This molecule integrates multiple pharmaceutically relevant motifs, including a quinolin-2(1H)-one core, a dihydropyrazole linker, and substituted benzoyl and phenyl groups. The presence of the bromo substituent on the quinoline ring is a key synthetic handle, enabling further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are widely employed in medicinal chemistry for creating targeted libraries . The structural complexity of this compound suggests potential for diverse biological interactions. Its core scaffold is analogous to compounds investigated for inhibiting critical enzymatic targets, such as topoisomerase I, which plays a vital role in DNA replication and is a validated target in cancer therapy . Furthermore, the dihydropyrazole moiety is a privileged structure in drug discovery, often associated with a range of activities. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a probe for studying protein-protein interactions and signal transduction pathways. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

330672-28-1

Molecular Formula

C32H24BrN3O3

Molecular Weight

578.466

IUPAC Name

6-bromo-3-[2-(4-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C32H24BrN3O3/c1-39-24-15-12-22(13-16-24)32(38)36-28(20-8-4-2-5-9-20)19-27(35-36)30-29(21-10-6-3-7-11-21)25-18-23(33)14-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37)

InChI Key

GPTUCMNNELMYSM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

Biological Activity

6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Quinoline Core : Achieved through Friedländer synthesis, where aniline derivatives condense with ketones.
  • Formation of the Pyrazole Ring : Constructed by reacting hydrazines with α,β-unsaturated carbonyl compounds.
  • Coupling Reactions : Final coupling of the pyrazole and quinoline moieties through condensation reactions facilitated by catalysts under specific conditions.

Biological Activity Overview

The compound exhibits a range of biological activities, primarily attributed to its unique structural features. Key areas of activity include:

  • Antimicrobial Effects : The compound has demonstrated notable antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Properties : It has been studied for its potential to reduce inflammation.
  • Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

The biological effects of this compound are believed to involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or modulate enzymes critical to various biological processes.
  • Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways.
  • Gene Expression Modulation : The compound may affect the expression of genes related to inflammation and cell growth .

Antimicrobial Activity

A study evaluated the antimicrobial activity of various derivatives, including the target compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for the compound compared to controls like streptomycin. The minimum inhibitory concentrations (MIC) were determined as follows:

CompoundMIC (µg/mL)Bacterial Strain
6-bromo...62.5E. coli
6-bromo...31.25S. aureus
Fluconazole15.62Various strains

These results highlight the compound's potential as an antimicrobial agent .

Anti-inflammatory Research

In vitro studies have shown that the compound can significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting its utility in treating inflammatory diseases .

Comparison with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

Compound NameStructural FeaturesBiological Activity
6-bromoquinolineLacks pyrazole and methoxy groupsLimited antimicrobial activity
3-(4-methoxybenzoyl)-4-phenylquinolineSimilar structure without bromineModerate anticancer properties
5-phenyl-4,5-dihydro-1H-pyrazoleContains pyrazole but lacks quinolineMinimal anti-inflammatory effects

The combination of functional groups in the target compound enhances its biological activity compared to these structurally similar compounds.

Scientific Research Applications

Scientific Research Applications

The applications of 6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one span across various scientific domains:

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex chemical entities.
  • Reagent in Organic Reactions : It is utilized as a reagent in various organic transformations due to its reactive functional groups.

Biology

  • Biological Activity Studies : Research indicates potential antimicrobial, anti-inflammatory, and anticancer properties.
  • Mechanism of Action : The compound may interact with specific molecular targets, modulating enzyme activity and influencing cellular pathways.

Medicine

  • Therapeutic Applications : Investigated for its potential in drug development aimed at treating various diseases due to its bioactive properties.

Industry

  • Advanced Materials Development : Used in the synthesis of specialty chemicals and advanced materials due to its unique chemical characteristics.

Research has shown that this compound exhibits significant biological activity, particularly in anticancer research. Notable findings include:

Anticancer Properties

The compound has demonstrated effectiveness against various cancer cell lines by inducing apoptosis and causing cell cycle arrest:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.8
HeLa (Cervical)20.0

These results indicate potent cytotoxicity against breast and lung cancer cells, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on the Pyrazoline Ring

Comparison with Sulfonamide-Functionalized Pyrazoline (Compound 16)

The structurally related compound 4-(4-bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (16) replaces the methoxybenzoyl group with a sulfonamide moiety. Key differences include:

  • Biological Relevance: Sulfonamides are known for antimicrobial and enzyme-inhibitory activities, suggesting compound 16 may have distinct therapeutic profiles compared to the target compound .
Comparison with Diethylamino-Propanoyl Derivatives

A brominated quinolinone analogue, 6-bromo-3-{5-(4-bromophenyl)-1-[3-(diethylamino)propanoyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenyl-2(1H)-quinolinone, features a tertiary amine-containing acyl group. This substitution likely increases hydrophilicity and cationic character at physiological pH, contrasting with the lipophilic methoxybenzoyl group in the target compound. Such differences could influence blood-brain barrier penetration or off-target interactions .

Core Scaffold Modifications

Thiazole vs. Quinolinone Cores (Compounds 4 and 5)

Compounds 4 and 5 in replace the quinolinone core with a thiazole ring. Key distinctions include:

  • Thiazole derivatives, however, offer greater synthetic flexibility and metabolic stability .
  • Halogen Effects : The chloro (compound 4) and bromo (compound 5) substituents demonstrate that bromine’s larger atomic radius and polarizability may improve van der Waals interactions in hydrophobic binding pockets .
Nitro and Trimethoxybenzoyl Derivatives

The compound 6-bromo-3-[5-{4-nitrophenyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one () introduces a nitro group (electron-withdrawing) and a trimethoxybenzoyl group.

  • Lipophilicity : The trimethoxybenzoyl group increases logP compared to the target compound’s single methoxy group, which may enhance membrane permeability but reduce aqueous solubility .

Halogenation Patterns

Bromine Positioning and Bioactivity

highlights brominated pyrazol-3-one derivatives (e.g., 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one).

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Weight Key Substituents LogP (Predicted) Notable Spectral Features (IR/NMR)
Target Compound 683.5 (calc.) 4-Methoxybenzoyl, Br, Quinolinone 1.49 C=O stretch at ~1650 cm⁻¹; Br signal in 1H-NMR
Compound 16 620.36 Sulfonamide, Br, Indolone 2.8 (est.) SO₂ stretches at 1162, 1335 cm⁻¹
Compound 5 () N/A Thiazole, 4-Fluorophenyl, Br 3.1 (est.) Fluorine coupling in 19F-NMR
Trimethoxybenzoyl Derivative 683.5 3,4,5-Trimethoxy, NO₂ 2.2 NO₂ symmetric stretch at ~1520 cm⁻¹

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

The compound is synthesized via multi-step reactions, typically involving cyclization and condensation. For example, pyrazoline intermediates are formed by reacting hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol . Key intermediates are characterized using IR spectroscopy (to confirm carbonyl and N–H stretches) and NMR (to verify substituent positions and diastereomeric purity). X-ray diffraction is employed for definitive structural confirmation .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm substituent connectivity and stereochemistry of the dihydropyrazole ring .
  • IR Spectroscopy : For identifying functional groups like the methoxybenzoyl carbonyl (C=O stretch at ~1650–1700 cm⁻¹) .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. How can researchers optimize reaction yields for the pyrazoline core?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysis : Acidic or basic conditions (e.g., POCl₃ for cyclization) improve reaction kinetics .
  • Temperature control : Reflux conditions (80–100°C) balance reactivity and decomposition .

Advanced Research Questions

Q. How do crystallography data inform molecular interactions in biological systems?

Single-crystal X-ray diffraction reveals bond lengths, torsion angles, and non-covalent interactions (e.g., π-π stacking between phenyl groups). For example, the dihedral angle between the quinoline and pyrazole moieties affects binding to hydrophobic enzyme pockets . Substituents like the 4-methoxy group influence solubility and hydrogen-bonding potential .

Q. What experimental design principles apply to evaluating biological activity?

  • In vitro assays : Use dose-response curves (e.g., IC₅₀ determination) in enzyme inhibition studies.
  • Control groups : Include positive controls (known inhibitors) and vehicle-only treatments.
  • Replication : Four replicates with 5–10 samples per group minimize variability .

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions may arise from:

  • Purity differences : Validate compound purity via HPLC (>95%) .
  • Structural variants : Minor substituent changes (e.g., bromo vs. fluoro) drastically alter activity .
  • Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration <1%) .

Q. What computational strategies predict structure-activity relationships (SAR)?

  • Molecular docking : Use crystal structure coordinates (e.g., PDB files from X-ray data) to model binding to targets like kinases .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with activity trends .

Q. How do solvent polarity and substituents affect photophysical properties?

Polar solvents (e.g., DMSO) stabilize excited states, causing redshifted emission (e.g., 356 nm in DMSO vs. 340 nm in hexane). Electron-withdrawing groups (e.g., bromo) enhance fluorescence quantum yield .

Methodological Challenges & Solutions

Q. What approaches assess environmental fate and ecotoxicity?

Follow protocols from long-term ecological studies:

  • Degradation studies : Monitor hydrolysis/photolysis rates under simulated sunlight (λ > 290 nm) .
  • Bioaccumulation assays : Measure logP values and bioconcentration factors in model organisms (e.g., Daphnia magna) .

Q. How are mechanistic studies in biological systems conducted?

  • Target identification : Use pull-down assays with tagged compounds or CRISPR-based gene knockout screens.
  • Pathway analysis : Transcriptomic profiling (RNA-seq) after treatment reveals affected pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.